4-(2-Furyl)-2-(4-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Furyl)-2-(4-pyridinyl)pyrimidine, also known as FPyPy, is a heterocyclic compound that has been of great interest to the scientific community due to its potential applications in drug discovery and development. This compound has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
Scientific Research Applications
Conformational Analysis in Solution : Strekowski et al. (1986) explored the conformational properties of heterobiaryls, including 4-(2-Furyl)-2-(4-pyridinyl)pyrimidine, in solution using native DNA. They found that these compounds exist in distinct conformations (planar s-trans and s-cis), which has implications for their interactions and behavior in biological systems (Strekowski et al., 1986).
Synthesis and Stability of Pyrimidinium Ylides : Iuhas et al. (2001) studied the synthesis of 4-(2-Furyl)-2-(4-pyridinyl)pyrimidine and its derivatives. They investigated their quaternization reactions and the stability of the resulting pyrimidinium ylides, which are important for understanding their chemical behavior and potential applications (Iuhas et al., 2001).
Antibacterial Activity Against Mycobacterium tuberculosis : Bacelar et al. (2010) synthesized novel pyrimido[5,4-d]pyrimidines, including derivatives of 4-(2-Furyl)-2-(4-pyridinyl)pyrimidine, and evaluated their antibacterial activity against Mycobacterium tuberculosis. Their study highlights the potential of these compounds as novel antitubercular agents (Bacelar et al., 2010).
Synthesis of Pyrrolo[1,2-C]pyrimidines : Iuhas et al. (2002) reported the synthesis of new pyrrolo[1,2-c]pyrimidine derivatives by 1,3-dipolar cycloaddition reactions of 4-(2-Furyl)-2-(4-pyridinyl)pyrimidinium ylides. The study provides insight into the chemical synthesis and potential applications of these derivatives (Iuhas et al., 2002).
Characterization and Photorearrangement : Stoel and Plas (1979) characterized several dihydropyrimidines, including 4-(2-Furyl)-2-(4-pyridinyl)pyrimidine, and studied their photochemical rearrangement. The findings contribute to understanding the photochemical behavior of these compounds (Stoel & Plas, 1979).
properties
IUPAC Name |
4-(furan-2-yl)-2-pyridin-4-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-12(17-9-1)11-5-8-15-13(16-11)10-3-6-14-7-4-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFWPHNCOQVRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817880 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.